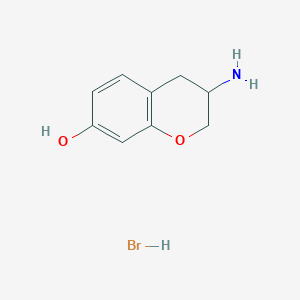
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide typically involves the cyclization of substituted resorcinols with various benzylidene malononitriles or nitrophenylboronic acid as catalysts . One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize green chemistry principles, such as the use of recyclable catalysts and reactions in aqueous media to reduce reaction time and byproduct formation .
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.
Major Products Formed
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively.
Modulating signaling pathways: Including those related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4H-chromen-4-one
- 2H-chromen-2-one
- 7-hydroxy-4-methyl coumarin
Comparison
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide is unique due to its amino group at the 3-position and hydroxyl group at the 7-position, which confer distinct biological activities compared to other chromenes. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
61190-30-5 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H |
InChI Key |
IKXUSERMXNVPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















